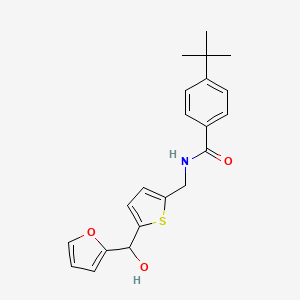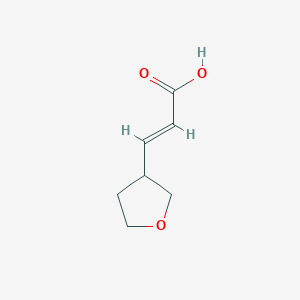![molecular formula C21H25NOS B2763001 N-(4-cyclohexylphenyl)-2-[(3-methylphenyl)sulfanyl]acetamide CAS No. 212074-99-2](/img/structure/B2763001.png)
N-(4-cyclohexylphenyl)-2-[(3-methylphenyl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-cyclohexylphenyl)-2-[(3-methylphenyl)sulfanyl]acetamide” is a chemical compound with the molecular formula C21H25NOS . It has an average mass of 339.494 Da and a monoisotopic mass of 339.165680 Da . This compound is used in diverse scientific research and its unique properties make it applicable in various fields, including pharmaceuticals, materials science, and organic synthesis.
Molecular Structure Analysis
The molecular structure of “N-(4-cyclohexylphenyl)-2-[(3-methylphenyl)sulfanyl]acetamide” can be represented by the SMILES stringCc1cccc(c1)SCC(=O)Nc2ccc(cc2)C3CCCCC3 . This indicates that the molecule consists of a cyclohexylphenyl group, a methylphenylsulfanyl group, and an acetamide group . Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3, a boiling point of 529.3±43.0 °C at 760 mmHg, and a flash point of 273.9±28.2 °C . It has a molar refractivity of 102.8±0.4 cm3 . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .Aplicaciones Científicas De Investigación
Metabolism and Hormonal Effects
Acetaminophen modifies the sulfation of sex hormones, depleting sulfated sex hormones across populations, which raises concerns about its impact on hormonal homeostasis. The mechanism of action in pain management is reconsidered as sulfated sex hormones can function as neurosteroids and modify nociceptive thresholds (Cohen et al., 2018).
Pharmacokinetics and Genetic Factors
The pharmacokinetics of intravenous paracetamol in elderly patients shows that age and sex are significant factors affecting paracetamol pharmacokinetics, highlighting the need for tailored dosing in this population (Liukas et al., 2011). Furthermore, genetic variability, such as polymorphisms in UGT1A9, can significantly affect acetaminophen metabolism, suggesting a pharmacogenetic effect on drug metabolism (Linakis et al., 2018).
Ontogeny of Drug Metabolizing Enzymes
The ontogeny of hepatic sulfotransferases (SULTs) indicates significant age-dependent protein abundance changes, which have implications for drug metabolism in pediatric populations. The study highlights the importance of considering age when predicting drug-drug interactions and the effects of genetic polymorphisms (Ladumor et al., 2019).
Drug-induced Oxidative Stress
Paracetamol's interaction with various enzyme families, including CYP, COX, and NOS, and its potential to produce reactive oxygen species (ROS) is a critical area of research. Investigating the effects of paracetamol on oxidative stress and enzyme activity in humans reveals complex interactions that do not necessarily increase oxidative stress, suggesting that paracetamol's metabolic pathways are robust against inducing oxidative damage under therapeutic dosing (Trettin et al., 2014).
Propiedades
IUPAC Name |
N-(4-cyclohexylphenyl)-2-(3-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NOS/c1-16-6-5-9-20(14-16)24-15-21(23)22-19-12-10-18(11-13-19)17-7-3-2-4-8-17/h5-6,9-14,17H,2-4,7-8,15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCRTXLWAMXTBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SCC(=O)NC2=CC=C(C=C2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyclohexylphenyl)-2-[(3-methylphenyl)sulfanyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Ethoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2762920.png)



![Ethyl 3-(4-cyano-1-hydroxy-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate](/img/structure/B2762926.png)


![N-(3-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2762933.png)
![N-(2,6-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2762934.png)


![(2R)-2-[(2,3-Difluoropyridine-4-carbonyl)amino]hexanoic acid](/img/structure/B2762939.png)
![7-[(2-cyclohex-1-en-1-ylethyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2762940.png)